molecular formula C7H6ClNO B14079093 4-Chloro-5-methylnicotinaldehyde

4-Chloro-5-methylnicotinaldehyde

Cat. No.: B14079093
M. Wt: 155.58 g/mol
InChI Key: IKRDFXBBEMLLBP-UHFFFAOYSA-N
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Description

4-Chloro-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylnicotinaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methylnicotinaldehyde. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 4-chloro-5-methylnicotinic acid, while reduction produces 4-chloro-5-methylnicotinol .

Scientific Research Applications

4-Chloro-5-methylnicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxynicotinaldehyde: This compound has a methoxy group instead of a methyl group at the 2-position.

    2-Chloro-5-methylnicotinaldehyde: Similar structure but with the chlorine atom at the 2-position.

    (E)-2-Chloro-5-methylnicotinaldehyde oxime: An oxime derivative of 2-Chloro-5-methylnicotinaldehyde

Uniqueness

4-Chloro-5-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3

InChI Key

IKRDFXBBEMLLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)C=O

Origin of Product

United States

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